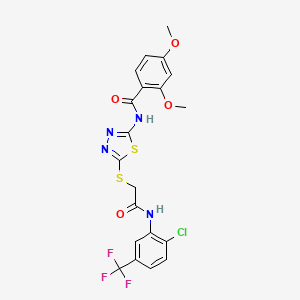

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide

Description

The compound N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, which are widely studied for their diverse biological activities, including antimicrobial, antifungal, and insecticidal properties . Its structure features a 1,3,4-thiadiazole core substituted with a 2,4-dimethoxybenzamide group and a 2-chloro-5-(trifluoromethyl)phenyl moiety via a thioether linkage. This combination of electron-withdrawing (Cl, CF₃) and electron-donating (OCH₃) groups may enhance its pharmacokinetic and pharmacodynamic profiles compared to simpler analogs.

Properties

IUPAC Name |

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClF3N4O4S2/c1-31-11-4-5-12(15(8-11)32-2)17(30)26-18-27-28-19(34-18)33-9-16(29)25-14-7-10(20(22,23)24)3-6-13(14)21/h3-8H,9H2,1-2H3,(H,25,29)(H,26,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDRFQIGRDTIGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClF3N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide is a complex molecule that incorporates several pharmacologically significant moieties. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound can be broken down into several key components:

- Thiadiazole Moiety : Known for various biological activities including antibacterial and antifungal properties.

- Dimethoxybenzamide : Often associated with analgesic and anti-inflammatory effects.

- Trifluoromethyl Phenyl Group : Enhances lipophilicity and metabolic stability.

Antimicrobial Activity

- Mechanism of Action : The thiadiazole ring structure has been shown to interact with biological molecules such as DNA and proteins, enhancing its antimicrobial efficacy. The presence of sulfur in the thiadiazole contributes to its ability to cross cellular membranes effectively .

-

Case Studies :

- A study demonstrated that derivatives of 1,3,4-thiadiazoles exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 10 µg/ml depending on the substituents .

- Another investigation focused on the activity against methicillin-resistant Staphylococcus aureus (MRSA), where similar compounds showed promising results with MIC values around 9.5 µg/ml .

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| Thiadiazole Derivative A | 0.5 | S. aureus |

| Thiadiazole Derivative B | 10 | E. coli |

| N-(5-methylisoxazole-3-yl)benzenesulfonamide | 9.5 | MRSA |

Anticancer Activity

- Cytotoxic Effects : The compound's structure suggests potential cytostatic properties. Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

-

Research Findings :

- In vitro studies have shown that certain thiadiazole derivatives can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the low micromolar range .

- A derivative similar to the compound was reported to exhibit a cytotoxic effect with an IC50 of approximately 15 µM against MCF-7 cells .

Anti-inflammatory Activity

Scientific Research Applications

The compound's biological activities are primarily attributed to the presence of the 1,3,4-thiadiazole moiety and the methoxybenzamide group. These structural components have been associated with various pharmacological effects, including:

- Antimicrobial Activity : Thiadiazole derivatives have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, studies have shown that related compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations, indicating potential for developing new antibiotics .

- Anticancer Properties : Research indicates that thiadiazole derivatives can induce apoptosis in cancer cells. The compound has shown effectiveness against various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. In vitro studies have reported IC₅₀ values as low as 0.65 µM for MCF-7 cells, suggesting potent anticancer activity .

Case Studies

Several studies highlight the applications of this compound in research:

Anticancer Studies

A series of novel thiadiazole derivatives were synthesized and tested against human cancer cell lines. The results indicated that compounds similar to N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide exhibited enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Efficacy

Research on thiadiazole derivatives has shown significant antimicrobial activity against various pathogens. One study reported that certain derivatives inhibited the growth of Xanthomonas oryzae, demonstrating their potential as agricultural antifungal agents .

Comparison with Similar Compounds

Key Observations :

Physicochemical Data:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example:

- Step 1 : React a thiadiazole-2-amine precursor with chloroacetyl derivatives under basic conditions (e.g., K₂CO₃ in dry acetone, refluxed for 3–6 hours) to form thioether linkages .

- Step 2 : Introduce the benzamide moiety via amide coupling using reagents like EDCI/HOBt in DMF at room temperature .

- Optimization : Solvent choice (e.g., ethanol for recrystallization), temperature control (reflux vs. room temperature), and stoichiometric ratios (e.g., 1:1.2 molar excess of acyl chloride) are critical. Purity is validated via TLC and recrystallization .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., methoxy protons at δ 3.8–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, thiadiazole ring vibrations at ~1500 cm⁻¹) .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict electronic properties and reactivity of this compound?

- Methodological Answer :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) to balance exact exchange and correlation energy for accurate thermochemical data .

- Computational Workflow :

Optimize geometry at the B3LYP/6-31G(d) level.

Calculate frontier molecular orbitals (HOMO-LUMO) to assess electrophilic/nucleophilic sites.

Simulate IR/NMR spectra for cross-validation with experimental data .

- Applications : Predict binding affinities to biological targets (e.g., kinases) by docking studies using AutoDock Vina .

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound’s biological activity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified groups (e.g., replacing trifluoromethyl with nitro or methoxy) to test antimicrobial or anticancer activity .

- Bioassays :

- In vitro : MTT assays for cytotoxicity (IC₅₀ values against cancer cell lines like MCF-7) .

- In silico : Molecular dynamics simulations to study protein-ligand interactions (e.g., binding to tubulin or topoisomerase II) .

- Data Interpretation : Correlate electronic effects (e.g., electron-withdrawing groups enhancing thiadiazole ring stability) with activity trends .

Q. How can structural contradictions in pharmacological data be resolved?

- Methodological Answer :

- Dose-Response Studies : Re-evaluate IC₅₀ values across multiple cell lines to identify selectivity (e.g., leukemia vs. solid tumors) .

- Metabolic Stability : Assess cytochrome P450 interactions using liver microsomes to rule off-target effects .

- Crystallography : Resolve 3D structures via X-ray diffraction to confirm stereochemistry and binding conformations .

Q. What advanced structural analysis techniques validate the compound’s conformation?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolve bond lengths/angles (e.g., thiadiazole S–N distances ~1.65 Å) and intermolecular interactions (e.g., π-π stacking of benzamide groups) .

- Dynamic NMR : Study rotational barriers of methoxy groups to assess steric effects .

Methodological Considerations

Q. How are reaction conditions optimized to mitigate byproducts in multi-step syntheses?

- Answer :

- Temperature Control : Lower temperatures (0–5°C) during acyl chloride additions reduce hydrolysis .

- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) for thioether formation in biphasic systems .

- Workup Protocols : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates intermediates .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.